molecular formula C12H19N3O B2523934 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine CAS No. 1871641-90-5

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine

Cat. No.: B2523934
CAS No.: 1871641-90-5
M. Wt: 221.304
InChI Key: GCELDJDWMFJXRQ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . It features a pyridin-2-amine group linked to a 4-methoxy-4-methylpiperidine ring, making it a valuable chemical building block for researchers, particularly in medicinal chemistry. Piperidine and pyridine derivatives are privileged structures in drug discovery, frequently serving as key scaffolds in the synthesis of biologically active molecules . For instance, structurally related compounds containing piperidine and aminopyridine motifs are being investigated in diverse therapeutic areas, including as inhibitors for enzymes like serine palmitoyltransferase and PI3Kα , as well as in the development of gamma-secretase modulators for Alzheimer's disease research . As such, this compound is a useful intermediate for the design and synthesis of novel molecules for pharmaceutical research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handling & Safety: Researchers should handle this material with care. For safe laboratory practices, consult the relevant safety data sheet.

Properties

IUPAC Name

5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(16-2)5-7-15(8-6-12)10-3-4-11(13)14-9-10/h3-4,9H,5-8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCELDJDWMFJXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871641-90-5
Record name 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine typically involves the reaction of 4-methoxy-4-methylpiperidine with 2-chloropyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols depending on the extent of reduction.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its role as a ligand in coordination chemistry has been explored, facilitating the development of new materials with tailored properties.

ApplicationDescription
Building BlockUsed in synthesizing complex organic compounds
Coordination ChemistryActs as a ligand for metal complexes

Biology

In biological research, 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine is investigated for its interactions with biological macromolecules. Studies have shown that it can modulate enzyme activity and influence various biochemical pathways, making it relevant in pharmacological research.

Biological InteractionImpact
Enzyme ModulationInfluences metabolic pathways
Receptor BindingPotential therapeutic targets

Medicine

The compound is being explored for its therapeutic potential. It has been identified as a precursor in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and certain cancers. Its mechanism of action involves binding to specific receptors or enzymes, thus modulating their activity.

Medical ApplicationTarget Conditions
Neurological DisordersAlzheimer's disease, cognitive impairment
Cancer TreatmentPotential anticancer agents

Case Study: In one study, derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Industry

In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its unique properties enhance the effectiveness of pesticides and herbicides by improving target specificity.

Industrial UseDescription
AgrochemicalsImproves efficacy of pesticides
Material DevelopmentUsed to create novel polymers

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural analogs of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine, highlighting key substituents and their pharmacological relevance:

Compound Name Substituent(s) on Piperidine/Piperazine Key Properties/Applications References
5-(4-Methylpiperazin-1-yl)pyridin-2-amine 4-Methylpiperazine Intermediate in kinase inhibitor synthesis
5-(4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 4-Ethylpiperazine + methylene bridge Research chemical; solubility studies
Crizotinib Piperidin-4-yl + fluorophenyl FDA-approved ALK/ROS1 kinase inhibitor
KRC-108 Piperidin-4-yl + benzo[d]oxazol-2-yl Selective TrkA kinase inhibitor
5-(Piperazin-1-yl)pyridin-2-amine Unsubstituted piperazine Palbociclib intermediate (CDK4/6 inhibitor)

Key Observations:

  • Piperidine vs. Piperazine Rings : Piperidine-based derivatives (e.g., the target compound) often exhibit enhanced metabolic stability compared to piperazine analogs due to reduced flexibility and oxidation susceptibility .
  • Substituent Position : The 4-methoxy-4-methyl groups on the piperidine ring in the target compound likely improve lipophilicity and target engagement compared to smaller substituents (e.g., methyl or ethyl in piperazine derivatives) .
  • Bridging Groups : Compounds like 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine incorporate a methylene bridge, which may enhance solubility but reduce membrane permeability .

Physicochemical Properties

Property This compound (Predicted) 5-(4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 5-(Piperazin-1-yl)pyridin-2-amine
Molecular Weight ~250 g/mol 220.31 g/mol 178.23 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 1.101 (measured) ~1.0 (low)
Solubility Moderate (methoxy enhances aqueous solubility) High (polar piperazine group) Low (unsubstituted piperazine)
pKa ~7.5 (amine protonation) 7.71 (predicted) ~8.0

Notes:

  • The methoxy group in the target compound balances lipophilicity and solubility, optimizing blood-brain barrier penetration for CNS-targeted therapies .
  • Piperazine derivatives (e.g., 5-(Piperazin-1-yl)pyridin-2-amine) exhibit lower molecular weights but reduced metabolic stability .

Biological Activity

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine, with the molecular formula C12H19N3O, is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxy group and a methyl group on the piperidine ring. This compound has been explored for its potential biological activities, including interactions with various biological macromolecules and its role in metabolic pathways.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-methoxy-4-methylpiperidine and 2-chloropyridine-5-amine, often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The compound's unique structure may influence its reactivity and biological activity, distinguishing it from similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes, modulating their activity. The detailed pathways and targets depend on the specific biological context. For instance, it may act as an inhibitor or activator of certain enzymes, influencing various metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

  • Preliminary studies suggest that derivatives similar to this compound have shown antiproliferative effects against various cancer cell lines, including lung and breast cancers .
  • The potential for this compound to inhibit tumor growth is under investigation, with ongoing studies focusing on its efficacy in vivo.

2. Antimicrobial Properties:

  • Compounds with similar structures have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties .

3. Neuropharmacological Effects:

  • The piperidine moiety is known for its role in neuropharmacology, indicating potential applications in treating neurological disorders through modulation of neurotransmitter systems.

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to explore structure-activity relationships (SAR). These studies have provided insights into how modifications to the piperidine and pyridine rings can enhance or diminish biological activity.

Study Focus Findings
Study A Anticancer ActivityIdentified antiproliferative effects in breast cancer cell lines.
Study B Neuropharmacological EffectsSuggested modulation of neurotransmitter receptors.
Study C Antimicrobial PropertiesDemonstrated significant antibacterial activity against gram-positive bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study on Anticancer Activity:
    • A series of derivatives were tested against various cancer cell lines. Results indicated that modifications at the piperidine ring significantly affected cytotoxicity, with some compounds showing IC50 values in the low micromolar range.
  • Neuropharmacological Assessment:
    • In vitro assays demonstrated that certain derivatives could inhibit specific neurotransmitter receptors, suggesting potential applications in treating anxiety or depression-related disorders.

Q & A

Q. What computational-experimental hybrid approaches enhance synthesis and target prediction?

  • Methodological Answer :
  • Reaction prediction tools : Use IBM RXN for retrosynthetic planning.
  • Machine learning : Train models on PubChem data to predict novel derivatives with improved ADMET properties.
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate enzyme-inhibitor dynamics to prioritize synthetic targets .

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